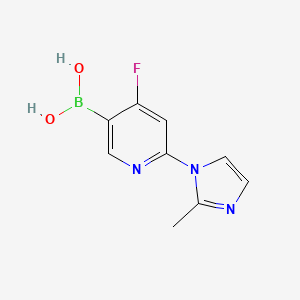![molecular formula C31H28F6N4O2 B14086016 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14086016.png)
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione is a complex organic compound with significant applications in various fields. It is characterized by the presence of trifluoromethyl groups and a cyclobutene-1,2-dione core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione typically involves the use of Grignard reagents. The preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from precursor bromides is a critical step. This process requires careful handling due to the potential explosiveness of the reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. Safety considerations are paramount due to the reactive nature of the intermediates involved .
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present.
Substitution: The trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functionalized derivatives, while substitution reactions can introduce new substituents .
Scientific Research Applications
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl groups and the cyclobutene-1,2-dione core play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
- 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
Uniqueness
The uniqueness of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione lies in its specific structural features, such as the presence of multiple trifluoromethyl groups and the cyclobutene-1,2-dione core. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications .
Properties
Molecular Formula |
C31H28F6N4O2 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C31H28F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h3-7,9,12-14,16-17,24-25,39-40H,2,8,10-11,15H2,1H3/t16-,17-,24-,25-/m0/s1 |
InChI Key |
JVIMSFOHLBSJAO-SEMUBUJISA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)
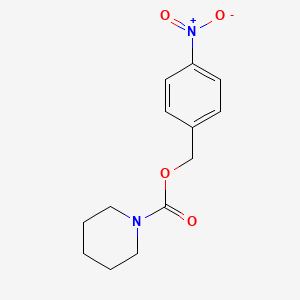
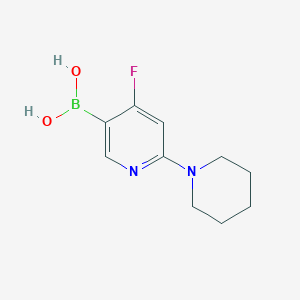
![1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085957.png)
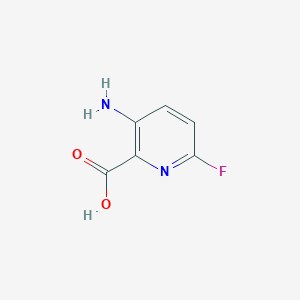
![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)
![N-[9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide](/img/structure/B14085989.png)
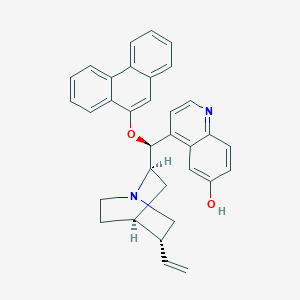
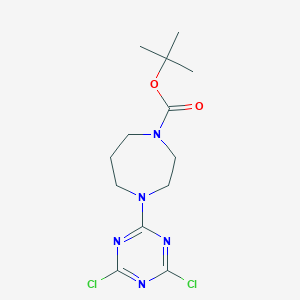
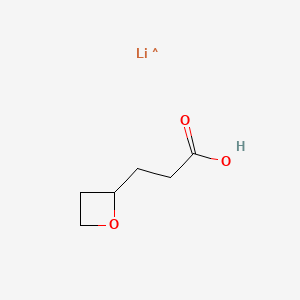
![(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid](/img/structure/B14086014.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086015.png)
